3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
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Overview
Description
3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a complex organic compound that belongs to the class of sulfonyl pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the sulfonyl groups: This step involves the sulfonylation of the pyrazole ring using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the isopropoxyphenyl group: This can be done through a nucleophilic substitution reaction using an appropriate isopropoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biology: It can be used as a tool compound to study various biological processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
- **1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
Uniqueness
3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S2/c1-13(2)26-16-7-9-17(10-8-16)27(22,23)21-15(4)18(14(3)19-21)28(24,25)20-11-5-6-12-20/h7-10,13H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMVYJXYYQYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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